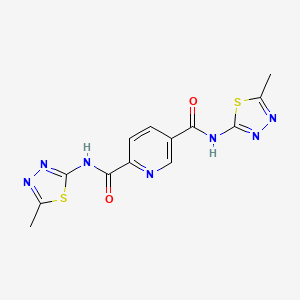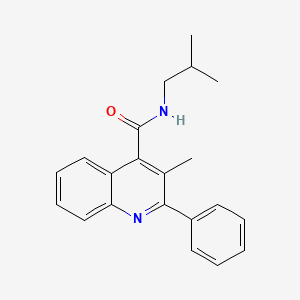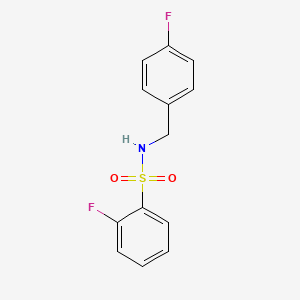
N,N'-bis(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-BIS(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2,5-PYRIDINEDICARBOXAMIDE is a complex organic compound with the molecular formula C13H11N7O2S2 . This compound features a pyridine ring substituted with two carboxamide groups, each linked to a 5-methyl-1,3,4-thiadiazole moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-BIS(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2,5-PYRIDINEDICARBOXAMIDE typically involves the reaction of 2,5-pyridinedicarboxylic acid with 5-methyl-1,3,4-thiadiazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N,N’-BIS(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2,5-PYRIDINEDICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole moieties can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide groups can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to corresponding amines.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N,N’-BIS(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2,5-PYRIDINEDICARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of N,N’-BIS(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2,5-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activities or inhibit microbial growth. Additionally, its ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially leading to cell apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N,N’-BIS(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2,6-PYRIDINEDICARBOXAMIDE: Similar structure but with different substitution pattern on the pyridine ring.
N,N’-BIS(5-METHYL-1,3,4-THIADIAZOL-2-YL)-BENZENE-1,4-DICARBOXAMIDE: Benzene ring instead of pyridine.
N,N’-BIS(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1,3,5-TRIAZINE-2,4,6-TRICARBOXAMIDE: Triazine ring with three carboxamide groups.
Uniqueness
N,N’-BIS(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2,5-PYRIDINEDICARBOXAMIDE is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. The presence of two thiadiazole moieties enhances its ability to form stable complexes with metal ions, making it a valuable compound in coordination chemistry and potential therapeutic applications.
Properties
Molecular Formula |
C13H11N7O2S2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-N,5-N-bis(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C13H11N7O2S2/c1-6-17-19-12(23-6)15-10(21)8-3-4-9(14-5-8)11(22)16-13-20-18-7(2)24-13/h3-5H,1-2H3,(H,15,19,21)(H,16,20,22) |
InChI Key |
ATWPYEQSKSXJGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=NN=C(S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2,4-Dimethoxyphenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10976856.png)
![3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B10976857.png)

![2-(4-methoxyphenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B10976869.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(morpholin-4-yl)propan-2-yl]furan-2-carboxamide](/img/structure/B10976892.png)
![N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-(4-bromo-5-methyl-1H-pyrazol-1-YL)acetamide](/img/structure/B10976912.png)
![N-(1-Bicyclo[2.2.1]hept-2-yl-ethyl)-butyramide](/img/structure/B10976913.png)
![3-Amino-1-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-1,5-dihydropyrano[2,3-c]chromene-2-carbonitrile](/img/structure/B10976916.png)

![N-[4-(dimethylamino)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B10976920.png)


